molecular formula C30H30N2O6 B613372 Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH CAS No. 878797-01-4

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

Cat. No. B613372
M. Wt: 514.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is a novel peptide synthesized by the Fmoc (9-fluorenylmethoxycarbonyl) chemistry method. This peptide is a derivative of the amino acid sequence of phenylalanine, serine, and proline and is used for a variety of applications in scientific research. It is a valuable tool for structural and functional studies as it is stable, soluble, and can be synthesized in high yields.

Scientific research applications

  • Pseudo-prolines (psi Pro) are used as a temporary protection technique for amino acid side chains in solid-phase peptide synthesis (SPPS). The incorporation of these novel building blocks, like Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH, helps in solubilizing otherwise sparingly or completely insoluble peptides. This technique is particularly useful for accessing large peptides by convergent strategies and chemoselective ligation techniques (Mutter et al., 1995).

  • Fmoc-Phe derivatives have been used in the development of HIV-1 protease inhibitors. These peptidomimetics show potential in inhibiting HIV replication in cell culture, demonstrating the importance of Fmoc-Phe derivatives in medicinal chemistry (Marastoni et al., 2001).

  • Fmoc-pSer-Psi[(Z)CHC]-Pro-(2)-N-(3)-ethylaminoindole, a phosphorylated prodrug, showed moderate inhibition towards the mitotic regulator, Pin1, indicating its potential in cancer treatment. The modification of charged phosphate to bis-pivaloyloxymethyl (POM) phosphate improved the antiproliferative activity towards ovarian cancer cells (Zhao & Etzkorn, 2007).

  • The C-terminal modification of Fmoc-Phe derivatives, including fluorinated derivatives like pentafluorophenylalanine (F(5)-Phe), significantly affects their self-assembly and hydrogelation behavior. These findings are crucial for the development of low molecular weight hydrogelators for gelation of complex buffered media (Ryan et al., 2011).

  • Fmoc-Phe derivatives have been shown to undergo efficient self-assembly, promoting hydrogelation in aqueous solvents. This is an expanding area of study, particularly relevant for biomedical applications (Rajbhandary et al., 2017).

  • In the context of solid-phase peptide synthesis, Fmoc amino acid chlorides can be used along with 1-hydroxybenzotriazole potassium salt (KOBt) instead of the routinely employed mixtures of base and catalyst. This method is fast and racemization-free, highlighting the utility of Fmoc-Phe derivatives in peptide synthesis (Sivanandaiah et al., 1994).

  • The development of Fmoc-protected amino acid-based hydrogels has been explored for the incorporation and stabilization of functionalized single-walled carbon nanotubes within the gel phase, indicating the potential of Fmoc-Phe derivatives in creating hybrid nanomaterials (Roy & Banerjee, 2012).

properties

IUPAC Name

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O6/c1-30(2)32(26(18-38-30)28(34)35)27(33)25(16-19-10-4-3-5-11-19)31-29(36)37-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-26H,16-18H2,1-2H3,(H,31,36)(H,34,35)/t25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJUKTSKOYOXMZ-UIOOFZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

Citations

For This Compound
1
Citations
ST Ong, S Liu, S Bajaj, Y Zhao, MR Tanner, SC Chang… - 2019 - papers.ssrn.com
Here, we report the cryo-electron microscopy structure of the human voltage-gated hK v 1.3 potassium channel in T lymphocytes in complex with its accessory protein K v β2 at 3.4 Å …
Number of citations: 2 papers.ssrn.com

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